molecular formula C20H22N6 B2704883 3-(4-Methylphenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine CAS No. 2380145-22-0

3-(4-Methylphenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine

Cat. No.: B2704883
CAS No.: 2380145-22-0
M. Wt: 346.438
InChI Key: SXTBRYAKTJKMDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylphenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine is a complex organic compound that features a pyrimidine core substituted with a piperazine ring, which is further substituted with a pyridazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions One common approach is to start with the preparation of the pyridazinyl intermediate, which is then coupled with the piperazine derivative

    Preparation of Pyridazinyl Intermediate: The pyridazinyl intermediate can be synthesized by reacting 4-methylphenylhydrazine with a suitable dicarbonyl compound under acidic conditions.

    Coupling with Piperazine: The pyridazinyl intermediate is then reacted with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the piperazinyl derivative.

    Formation of Pyrimidine Ring: The final step involves the cyclization of the piperazinyl derivative with a suitable pyrimidine precursor under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can be employed to modify the pyridazinyl or pyrimidine rings, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl groups may yield alcohols or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins or nucleic acids, to understand its potential as a biochemical probe.

    Medicine: Due to its structural features, the compound is of interest in medicinal chemistry for the development of therapeutic agents, particularly those targeting neurological or oncological pathways.

    Industry: The compound may find applications in the development of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it may act as an inhibitor or modulator of certain biological pathways, potentially affecting signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methylphenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other similar compounds

Properties

IUPAC Name

2-methyl-4-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6/c1-15-3-5-17(6-4-15)18-7-8-20(24-23-18)26-13-11-25(12-14-26)19-9-10-21-16(2)22-19/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTBRYAKTJKMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC(=NC=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.